molecular formula C11H10Cl2N2O B14348411 3-(2-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole

3-(2-Chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole

Cat. No.: B14348411
M. Wt: 257.11 g/mol
InChI Key: VHCJNSIHZQCAMK-UHFFFAOYSA-N
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Description

Thiophosphoryl bromide is an inorganic compound with the chemical formula PSBr₃. It is known for its yellow crystalline appearance and is primarily used in organic synthesis. The compound has a tetrahedral molecular geometry and is soluble in solvents like carbon disulfide, chloroform, and diethyl ether .

Preparation Methods

Thiophosphoryl bromide can be synthesized through several methods:

Chemical Reactions Analysis

Thiophosphoryl bromide undergoes various chemical reactions:

Scientific Research Applications

Thiophosphoryl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiophosphoryl bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its reactivity is primarily due to the presence of the phosphorus-sulfur bond, which can interact with other chemical species to form new compounds. The molecular targets and pathways involved in its reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Thiophosphoryl bromide can be compared with other thiophosphoryl compounds such as:

  • Thiophosphoryl chloride (PSCl₃)
  • Thiophosphoryl fluoride (PSF₃)
  • Thiophosphoryl iodide (PSI₃)

These compounds share similar structural features but differ in their reactivity and applications. For instance, thiophosphoryl chloride is more commonly used in the synthesis of organophosphorus compounds, while thiophosphoryl fluoride is known for its use in fluorination reactions .

Thiophosphoryl bromide stands out due to its specific reactivity with bromine and its applications in reducing sulfoxides and sulfines, making it a unique and valuable compound in organic synthesis.

Properties

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-(3-chloropropyl)-1,2,4-oxadiazole

InChI

InChI=1S/C11H10Cl2N2O/c12-7-3-6-10-14-11(15-16-10)8-4-1-2-5-9(8)13/h1-2,4-5H,3,6-7H2

InChI Key

VHCJNSIHZQCAMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=N2)CCCCl)Cl

Origin of Product

United States

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